Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate
Overview
Description
Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate is a useful research compound. Its molecular formula is C13H10ClFN2O2 and its molecular weight is 280.68 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that imidazo[1,2-b]pyridazine derivatives, which are structurally similar, have been widely studied in drug molecules and show different biological activities .
Mode of Action
The negative potential region exists in the o1 atom on the carbonyl group, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site .
Biochemical Pathways
Imidazo[1,2-b]pyridazine derivatives have shown a variety of biological activities, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, anti-proliferative activity, and acetylcholinesterase inhibitors .
Result of Action
Imidazo[1,2-b]pyridazine derivatives have shown a variety of biological activities, which suggests that this compound may have similar effects .
Biochemical Analysis
Biochemical Properties
Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . This interaction can lead to changes in nerve impulse transmission, affecting both vertebrates and invertebrates. Additionally, the compound’s interaction with other biomolecules, such as reactive oxygen species, can influence oxidative stress levels within cells .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the activity of the NF-kB inflammatory pathway, which plays a crucial role in regulating immune responses and inflammation . Furthermore, its impact on gene expression can lead to changes in the production of proteins involved in cellular metabolism and stress responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase results in the inhibition of the enzyme’s activity, affecting neurotransmitter levels and nerve signal transmission . Additionally, the compound’s binding to reactive oxygen species can modulate oxidative stress and influence cellular damage and repair processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity and reducing oxidative stress . At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and increased oxidative damage . Threshold effects have been observed, where specific dosages result in significant changes in biological activity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. For example, the compound’s interaction with acetylcholinesterase influences the breakdown of acetylcholine, a critical neurotransmitter in the nervous system . Additionally, its impact on oxidative stress pathways can affect the levels of reactive oxygen species and other metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its biological activity and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications can direct the compound to particular compartments or organelles within cells . This localization is crucial for its interaction with specific biomolecules and its overall biological effects.
Properties
IUPAC Name |
ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O2/c1-2-19-13(18)10-7-11(16-17-12(10)14)8-4-3-5-9(15)6-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLANJNFLBWPLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1Cl)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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